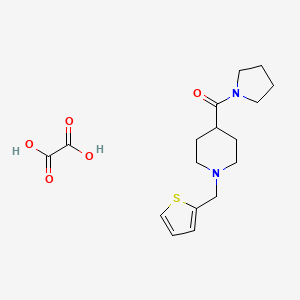
4-(1-pyrrolidinylcarbonyl)-1-(2-thienylmethyl)piperidine oxalate
説明
4-(1-pyrrolidinylcarbonyl)-1-(2-thienylmethyl)piperidine oxalate is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as PTMP and has been studied extensively for its biochemical and physiological effects. In
作用機序
The exact mechanism of action of PTMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. PTMP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PTMP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which play a role in various inflammatory diseases. Additionally, PTMP has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. PTMP has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
実験室実験の利点と制限
One advantage of using PTMP in lab experiments is its high purity and stability. Additionally, its well-defined chemical structure allows for precise dosing and accurate measurements. However, one limitation of using PTMP is that its mechanism of action is not fully understood, which makes it difficult to interpret some experimental results.
将来の方向性
There are several future directions for PTMP research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Additionally, PTMP may have potential as an anti-cancer agent, and further studies are needed to explore this possibility. Finally, the mechanism of action of PTMP needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, PTMP is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure PTMP, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to using PTMP in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
科学的研究の応用
PTMP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety effects in various animal models. Additionally, PTMP has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These findings suggest that PTMP may have potential as a therapeutic agent for a range of diseases.
特性
IUPAC Name |
oxalic acid;pyrrolidin-1-yl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS.C2H2O4/c18-15(17-7-1-2-8-17)13-5-9-16(10-6-13)12-14-4-3-11-19-14;3-1(4)2(5)6/h3-4,11,13H,1-2,5-10,12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABHUNGVOHSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=CS3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3951300.png)
![1-(2,3-dimethylphenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine oxalate](/img/structure/B3951305.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951306.png)
![1-(2,3-dimethylphenyl)-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951309.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951314.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951322.png)
![1-(2,3-dimethylphenyl)-4-{[1-(3-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951331.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951335.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951340.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951346.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951354.png)
![1-(2,3-dimethylphenyl)-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951356.png)
![1-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3951361.png)
![1-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951372.png)